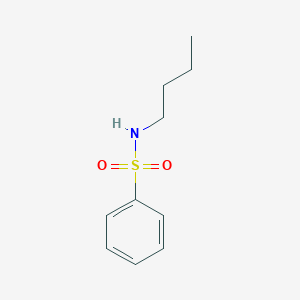

N-ブチルベンゼンスルホンアミド

概要

説明

N-ブチルベンゼンスルホンアミド: は、スルホンアミド類に属する有機化合物です。それは、窒素原子にブチル基が結合した、ベンゼン環にS結合したスルホンアミド基を特徴としています。 N-ブチルベンゼンスルホンアミドの分子式はC₁₀H₁₅NO₂Sであり、分子量は213.297 g/molです 。 この化合物は、特にナイロンや他のポリマーの製造において、さまざまな工業用途で可塑剤として一般的に使用されています .

科学的研究の応用

Industrial Applications

Plasticizer in Polymers

NBBS is primarily used as a plasticizer in the production of polyacetals, polyamides, and polycarbonates. Its lipophilic nature allows it to enhance the flexibility and durability of these materials, making them suitable for a wide range of applications, including automotive parts, electrical components, and consumer goods .

Environmental Persistence

Despite its utility, NBBS has been identified as an emerging contaminant due to its persistence in the environment. Studies have detected NBBS in groundwater and effluents from wastewater treatment facilities, raising concerns about its long-term ecological impact .

Pharmaceutical Applications

Potential for Treating Prostate Conditions

Research indicates that NBBS may have therapeutic potential in treating benign prostatic hyperplasia (BPH) and prostate carcinoma. It has been shown to inhibit the growth of LNCaP cells (a prostate cancer cell line), suggesting that NBBS could serve as a lead compound for developing new antiandrogenic agents . The compound's ability to antagonize androgen receptors makes it a candidate for treating prostate conditions resistant to conventional therapies .

Neurotoxicity Studies

While NBBS is widely used, its neurotoxic effects have been studied to assess safety in human exposure scenarios. In a controlled study involving Sprague-Dawley rats, no significant neurotoxic effects were observed after a 27-day oral exposure regimen. However, minimal liver hypertrophy was noted at higher doses, indicating that further long-term studies are necessary to fully understand its neurotoxic profile .

Toxicological Research

Immunotoxicity Assessment

Recent studies have highlighted the immunomodulatory effects of NBBS. In experiments with adult mice and developmentally exposed rats, NBBS treatment resulted in altered immune responses. Specifically, a decrease in antibody-forming cell (AFC) response was observed alongside changes in natural killer (NK) cell activity depending on sex and developmental exposure periods . This suggests that NBBS could affect both innate and adaptive immune responses.

Data Tables

| Application Area | Details |

|---|---|

| Plasticizer | Used in polyacetals, polyamides; enhances flexibility and durability |

| Environmental Impact | Detected in groundwater; raises concerns about ecological persistence |

| Pharmaceutical Use | Potential treatment for BPH and prostate carcinoma; inhibits growth of LNCaP cells |

| Neurotoxicity Studies | No significant neurotoxic effects observed; mild liver hypertrophy at high doses |

| Immunotoxicity Findings | Alters immune responses; effects vary by sex and developmental exposure |

Case Studies

- Neurotoxicity Evaluation

- Immunotoxicity Investigation

- Prostate Cancer Research

作用機序

N-ブチルベンゼンスルホンアミドの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。

抗アンドロゲン活性: この化合物は、アンドロゲン受容体に結合し、その活性を阻害し、それによって体内のアンドロゲンの効果を低下させます.

免疫調節効果: N-ブチルベンゼンスルホンアミドは、T細胞応答やナチュラルキラー細胞活性など、免疫細胞の機能に影響を与えることが示されています。

類似化合物の比較

N-ブチルベンゼンスルホンアミドは、次のような他のスルホンアミド化合物と比較できます。

N-メチルベンゼンスルホンアミド: 類似の構造ですが、ブチル基の代わりにメチル基があります。それは異なる物理的特性と用途を持っています。

N-エチルベンゼンスルホンアミド: エチル基を含み、その化学反応性と用途が異なります。

N-プロピルベンゼンスルホンアミド: プロピル基を特徴とし、N-ブチルベンゼンスルホンアミドとは異なる特性と用途をもたらします.

N-ブチルベンゼンスルホンアミドは、ブチル基とスルホンアミド官能基の特定の組み合わせによってユニークであり、その組み合わせによって異なる物理的および化学的特性が得られ、特定の工業的および研究用途に適しています .

生化学分析

Biochemical Properties

These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring

Cellular Effects

Studies have shown that N-Butylbenzenesulfonamide can have immunomodulatory effects on both innate and adaptive immune responses . These effects appear to have some dependence on species, sex, and period of exposure (developmental vs adult) .

Temporal Effects in Laboratory Settings

In studies conducted in adult mice and developmentally exposed rats, N-Butylbenzenesulfonamide was administered at various concentrations for different periods of time . The effects of N-Butylbenzenesulfonamide appeared to change over time, with some effects becoming more pronounced with longer exposure .

Dosage Effects in Animal Models

In animal models, the effects of N-Butylbenzenesulfonamide varied with different dosages . For example, in a study conducted in rodents, different dosages of N-Butylbenzenesulfonamide were administered and the effects were observed . The study found that the effects of N-Butylbenzenesulfonamide were dose-dependent .

準備方法

合成経路と反応条件

N-ブチルベンゼンスルホンアミドは、ベンゼンスルホニルクロリドとブチルアミンの反応によって合成できます。この反応は通常、反応中に生成される塩酸を中和するために、水酸化ナトリウムなどの塩基の存在下で行われます。一般的な反応スキームは以下のとおりです。

C6H5SO2Cl+C4H9NH2→C6H5SO2NHC4H9+HCl

この反応は、通常、ジクロロメタンやトルエンなどの有機溶媒中で還流条件下で行われます {_svg_3}.

工業的製造方法

工業的な設定では、N-ブチルベンゼンスルホンアミドは、同様の合成経路を使用してより大規模に製造されます。このプロセスには、塩基の存在下でブチルアミンの溶液にベンゼンスルホニルクロリドを連続的に添加することが含まれます。次に、反応混合物を蒸留にかけて溶媒と未反応の出発物質を除去します。 粗生成物は、再結晶または蒸留によって精製して、高純度のN-ブチルベンゼンスルホンアミドを得ます .

化学反応の分析

反応の種類

N-ブチルベンゼンスルホンアミドは、次のようなさまざまな化学反応を起こします。

置換反応: スルホンアミド基は、スルホンアミド窒素が他の求核剤に置き換わる求核置換反応に関与できます。

酸化反応: この化合物は、スルホン酸またはスルホン酸エステルを生成するために酸化できます。

一般的な試薬と条件

置換反応: 一般的な試薬には、アルキルハライドとアシルクロリドがあり、通常は塩基性条件下で使用されます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤が使用されます。

還元反応: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます.

生成される主な生成物

置換反応: N-アルキルまたはN-アシル誘導体の生成。

酸化反応: スルホン酸またはスルホン酸エステルの生成。

還元反応: 第一級または第二級アミンの生成.

科学研究への応用

N-ブチルベンゼンスルホンアミドは、科学研究において幅広い用途を持っています。

類似化合物との比較

N-Butyl-Benzenesulfonamide can be compared with other sulfonamide compounds, such as:

N-Methyl-Benzenesulfonamide: Similar structure but with a methyl group instead of a butyl group. It has different physical properties and applications.

N-Ethyl-Benzenesulfonamide: Contains an ethyl group, leading to variations in its chemical reactivity and uses.

N-Propyl-Benzenesulfonamide: Features a propyl group, resulting in distinct properties and applications compared to N-Butyl-Benzenesulfonamide.

N-Butyl-Benzenesulfonamide is unique due to its specific combination of the butyl group and sulfonamide functionality, which imparts distinct physical and chemical properties, making it suitable for specific industrial and research applications .

生物活性

N-Butylbenzenesulfonamide (NBBS) is a high-production volume chemical primarily used as a plasticizer. Recent studies have highlighted its biological activity, particularly concerning its immunotoxicity and potential therapeutic applications. This article delves into the biological effects of NBBS, presenting findings from various studies, including case studies and data tables.

Overview of Biological Activity

NBBS has been identified as an emerging contaminant with significant immunomodulatory effects. Its impact on immune function has been extensively studied in both animal models and in vitro settings.

Immunotoxicity

Recent research has demonstrated that NBBS can influence both innate and adaptive immune responses. Key findings include:

- Natural Killer (NK) Cell Activity : In female mice, NBBS treatment suppressed the antibody-forming cell (AFC) response to sheep red blood cells (SRBC), while enhancing NK-cell activity at lower doses. Conversely, developmental exposure in rats showed sex-dependent immune effects; male F1 rats exhibited increased NK-cell activity, while female F1 rats showed a decrease in AFC response to SRBC .

- Dose-Response Relationship : The immunotoxic effects of NBBS appear to be dose-dependent and influenced by the timing of exposure (developmental vs. adult). For instance, lower doses resulted in increased NK-cell activity, indicating a potential for immunostimulation under certain conditions .

Pharmacokinetics

Understanding the pharmacokinetics of NBBS is crucial for interpreting its biological effects. Studies have shown:

- Absorption and Elimination : Following oral administration, NBBS reaches maximum concentrations rapidly in various tissues, including the liver and skeletal muscle. The plasma elimination half-lives vary significantly, with reports indicating triphasic elimination profiles .

- Sex Differences : Pharmacokinetic studies indicate that females exhibit higher systemic exposure to NBBS compared to males, with differences noted in parameters such as maximum concentration (C_max) and area under the curve (AUC) .

Therapeutic Potential

NBBS has been explored for its therapeutic applications, particularly concerning prostate health:

- Antiandrogenic Activity : NBBS has shown promise as an antiandrogenic agent, potentially useful in treating benign prostatic hyperplasia (BPH) and prostate carcinoma. In vitro studies using LNCaP prostate cancer cells indicated that NBBS significantly inhibited cell proliferation over time .

Data Tables

The following tables summarize key findings related to the biological activity of NBBS.

Case Studies

Several studies have provided insights into the immunotoxicity of NBBS:

- Murine Model Study : A 28-day treatment with NBBS at varying concentrations indicated no significant immunotoxicity but did show increased IgM-producing B cells at lower doses, suggesting a complex interaction with immune function .

- Developmental Exposure Research : Research highlighted that developmental exposure to NBBS resulted in differential immune responses based on sex, underscoring the need for further investigation into how developmental timing affects long-term immune function .

特性

IUPAC Name |

N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJXAGUEGOFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027540 | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Colorless oily liquid with nearly no odor; [EPA ChAMP: Submission] | |

| Record name | Benzenesulfonamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3622-84-2 | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-Benzenesulfonamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plastomoll BMB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7UAW6717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。